An In-Depth Technical Guide to 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine, a halogenated derivative of the 5-azaindole scaffold, has emerged as a pivotal intermediate in the field of medicinal chemistry. Its unique structural arrangement, featuring strategically placed halogen atoms, offers versatile handles for synthetic elaboration, making it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine, including its chemical properties, synthesis, reactivity, and significant applications in drug discovery, with a particular focus on its role in the synthesis of kinase inhibitors and other biologically active molecules.
Core Compound Identification and Properties
The fundamental identification of this compound is rooted in its unique Chemical Abstracts Service (CAS) number, which serves as a universal identifier for this specific chemical substance.
Physicochemical and Computational Properties
A summary of the key physicochemical and computationally derived properties of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is presented in the table below. These properties are crucial for understanding its behavior in various chemical environments and for its application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClIN₂ | [1] |
| Molecular Weight | 278.48 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.8209 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis and Purification: A Representative Pathway
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. The causality behind this experimental design lies in the controlled, stepwise introduction of functionalities to build the target molecule's complexity. Chlorination is often performed prior to iodination.
Caption: Conceptual workflow for the synthesis of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine.
Step-by-Step Experimental Protocol (Representative)
This protocol is a representative example based on general halogenation procedures for similar heterocyclic systems.
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Chlorination of the Pyrrolo[3,2-c]pyridine Core :
-
Dissolve the pyrrolo[3,2-c]pyridine starting material in a suitable inert solvent (e.g., dichloromethane or chloroform).
-
Cool the reaction mixture in an ice bath.
-
Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), under a nitrogen atmosphere.
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Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction carefully with ice water and neutralize with a base (e.g., sodium bicarbonate).
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
-
Iodination of the Chlorinated Intermediate :
-
Dissolve the 6-chloro-1H-pyrrolo[3,2-c]pyridine intermediate in a suitable solvent.
-
Add iodine (I₂) along with an oxidizing agent such as silver trifluoroacetate or sodium iodide in the presence of an acid catalyst.[4]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with a sodium thiosulfate solution to remove excess iodine.
-
Extract the product into an organic solvent, dry, and concentrate.
-
-
Purification :
-
The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine.
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Chemical Reactivity and Key Reactions
The synthetic utility of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine stems from the differential reactivity of its two halogen substituents. The iodo group is generally more reactive in cross-coupling reactions, while both the iodo and chloro groups can be subject to nucleophilic substitution. This allows for selective and sequential modification of the molecule.
Core Reactivity Diagram
The diagram below illustrates the primary reaction types that this compound can undergo, making it a versatile scaffold in synthetic chemistry.
Caption: Key reaction pathways for 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine.
Notable Reactions
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Cross-Coupling Reactions : This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids) and Stille (with organostannanes) couplings.[4] These reactions are fundamental for creating carbon-carbon bonds, allowing for the introduction of aryl or alkynyl groups at the 3-position. This is a common strategy in the synthesis of kinase inhibitors.
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Nucleophilic Substitution : Both the chlorine and iodine atoms can be displaced by nucleophiles.[4] This allows for the introduction of a variety of functional groups, including amines, azides, and thiols, further expanding the chemical diversity that can be generated from this scaffold.
Applications in Medicinal Chemistry and Drug Discovery
The pyrrolo[3,2-c]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[5] Its structural similarity to purines and other endogenous molecules allows it to interact with a variety of biological targets.
-
Kinase Inhibitors : A primary application of 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is as a key intermediate in the synthesis of kinase inhibitors.[4] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The pyrrolopyridine core can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.
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Anticancer Agents : Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed and synthesized as potent anticancer agents.[5][6] For instance, certain derivatives have shown excellent antitumor activities by acting as colchicine-binding site inhibitors, which disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis.[5][6]
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Broad Therapeutic Potential : The broader class of pyrrolopyridines, of which this compound is a key starting material, has been investigated for a wide range of pharmacological activities, including antiviral, anti-inflammatory, and analgesic properties.[7][8] The versatility of heterocyclic compounds like this one is a cornerstone of modern drug discovery.[9][10]
Safety and Handling
As with any halogenated heterocyclic compound, 6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not detailed in the search results, general guidelines for handling similar chemical reagents should be strictly followed.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11]
-
Ventilation : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][12]
-
Handling : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][13]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1]
-
Disposal : Dispose of this material and its container as hazardous waste in accordance with local, state, and federal regulations.
Hazard Classification (General for related compounds) : Based on similar structures, this compound may be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[11]
Conclusion
6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a high-value chemical intermediate with significant applications in drug discovery and development. Its well-defined structure and the differential reactivity of its halogen atoms provide medicinal chemists with a powerful tool for the synthesis of complex molecules targeting a range of diseases. As research into kinase inhibitors and other targeted therapies continues to expand, the importance of versatile building blocks like this one is set to grow.
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